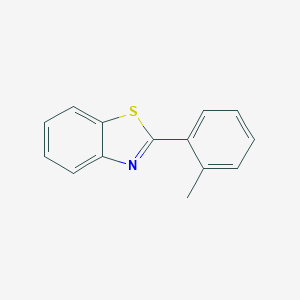

2-(o-Tolyl)benzothiazole

Beschreibung

BenchChem offers high-quality 2-(o-Tolyl)benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(o-Tolyl)benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13(12)16-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWVFOHECZHTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166561 | |

| Record name | 2-(o-Tolyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15903-58-9 | |

| Record name | 2-(o-Tolyl)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015903589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(o-Tolyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(o-Tolyl)benzothiazole from 2-aminothiophenol and o-tolualdehyde

This guide provides an in-depth exploration of the synthesis of 2-(o-Tolyl)benzothiazole, a significant heterocyclic compound, from the foundational precursors 2-aminothiophenol and o-tolualdehyde. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the underlying chemical principles, offers detailed experimental protocols, and contextualizes the importance of this synthetic pathway within the broader landscape of pharmaceutical sciences.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a prominent class of heterocyclic compounds, characterized by a benzene ring fused to a thiazole ring.[1][2] This structural motif is a cornerstone in medicinal chemistry, bestowing upon molecules a wide array of pharmacological activities.[3][4][5] Derivatives of benzothiazole are known to exhibit anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties, among others.[3][4][6] The 2-substituted benzothiazoles, in particular, are of immense interest due to their versatile biological activities and their role as key intermediates in the synthesis of more complex pharmaceutical agents.[1][3] The specific target of this guide, 2-(o-Tolyl)benzothiazole, serves as a valuable case study for the synthesis of 2-arylbenzothiazoles, a subclass with significant therapeutic potential.

Mechanistic Insights: The Pathway to Aromaticity

The synthesis of 2-(o-Tolyl)benzothiazole from 2-aminothiophenol and o-tolualdehyde is a classic example of a condensation-cyclization-oxidation sequence. Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism proceeds through three key stages:

-

Schiff Base Formation: The initial step involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of o-tolualdehyde. This is followed by dehydration to form an intermediate Schiff base (an imine).

-

Cyclization: The proximate thiol group of the Schiff base then undergoes an intramolecular nucleophilic attack on the imine carbon. This cyclization step results in the formation of a 2,3-dihydro-1,3-benzothiazole (benzothiazoline) intermediate.

-

Oxidation: The final and often rate-determining step is the oxidation of the benzothiazoline intermediate. This step involves the removal of two hydrogen atoms, leading to the formation of the stable, aromatic 2-(o-Tolyl)benzothiazole ring system. This aromatization is the driving force for the reaction.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzothiazole - Wikipedia [en.wikipedia.org]

- 3. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. longdom.org [longdom.org]

- 6. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 2-(o-Tolyl)benzothiazole and its Prototypical Analogs

Abstract

This technical guide provides a comprehensive examination of the photophysical properties of the 2-arylbenzothiazole scaffold, with a specific focus on 2-(o-Tolyl)benzothiazole. While this particular molecule exhibits conventional fluorescence behavior, its structural analog, 2-(2'-hydroxyphenyl)benzothiazole (HBT), is the canonical example of Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon of significant academic and industrial interest. This guide elucidates the fundamental principles governing the light-matter interactions in these systems. We will dissect the structural nuances that dictate their photophysical pathways, contrasting the standard fluorescence of 2-(o-Tolyl)benzothiazole with the remarkable ESIPT mechanism in HBT. Detailed, field-proven experimental protocols for synthesis and characterization are provided, alongside computational insights, to offer researchers, scientists, and drug development professionals a holistic and practical understanding of this important class of fluorophores.

Introduction: The 2-Arylbenzothiazole Scaffold

Benzothiazole derivatives are a cornerstone of heterocyclic chemistry, possessing a unique conjugated structure that imparts valuable electronic and optical properties.[1] Their applications are extensive, ranging from pharmaceuticals and agrochemicals to materials science, where they serve as fluorescent probes, sensors, and components in organic light-emitting diodes (OLEDs).[2][3] The 2-arylbenzothiazole subclass, in particular, has garnered immense interest due to its tunable and often potent fluorescence.[4]

The photophysical behavior of a 2-arylbenzothiazole is critically dependent on the nature and position of substituents on the phenyl ring.[5] This guide focuses on 2-(o-Tolyl)benzothiazole, a structure featuring a methyl group at the ortho position of the phenyl ring. A key aspect of this guide is to contrast its properties with those of its celebrated analog, 2-(2'-hydroxyphenyl)benzothiazole (HBT). The seemingly minor substitution of a methyl (-CH₃) group for a hydroxyl (-OH) group at the ortho position fundamentally alters the molecule's excited-state deactivation pathway, providing a perfect case study in structure-property relationships.

While 2-(o-Tolyl)benzothiazole lacks the acidic proton necessary for ESIPT, HBT undergoes an ultrafast proton transfer upon photoexcitation, leading to a unique dual-fluorescence behavior and an exceptionally large Stokes shift.[6][7] Understanding the photophysics of the " simpler" tolyl system provides a crucial baseline for appreciating the complexity and utility of ESIPT-capable molecules.

Caption: Structural comparison of 2-(o-Tolyl)benzothiazole and HBT.

Synthesis of 2-Arylbenzothiazoles

The most common and robust method for synthesizing 2-arylbenzothiazoles is the condensation reaction between 2-aminothiophenol and a corresponding aromatic aldehyde or carboxylic acid derivative.[5] The reaction generally proceeds with high yields and can be performed under various conditions.

Protocol 1: Synthesis of 2-(o-Tolyl)benzothiazole

This protocol describes a reliable method using an aldehyde precursor. The causality for this choice lies in its efficiency and operational simplicity. The oxidant (often atmospheric oxygen or DMSO) facilitates the final cyclization step to form the stable aromatic benzothiazole ring.

Materials:

-

2-Aminothiophenol

-

o-Tolualdehyde (2-methylbenzaldehyde)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (1.0 eq) and o-tolualdehyde (1.05 eq) in DMSO.

-

Heating: Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. A solid precipitate of the crude product will form.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove residual DMSO.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure 2-(o-Tolyl)benzothiazole as a crystalline solid.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties and Characterization

Part I: Conventional Fluorescence of 2-(o-Tolyl)benzothiazole

Lacking a proton-donating group, the photophysics of 2-(o-Tolyl)benzothiazole are governed by a two-level system (ground state S₀ and first excited state S₁).

-

Absorption and Emission: The molecule absorbs UV radiation (typically 300-350 nm), promoting an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), corresponding to a π-π* transition. Following excitation, the molecule relaxes to the ground state by emitting a photon, a process known as fluorescence. The emission is typically observed in the violet-blue region of the spectrum (380-450 nm).

-

Steric Effects: The ortho-methyl group creates steric hindrance, forcing a dihedral twist between the benzothiazole and phenyl rings. This twist disrupts the planarity and reduces the extent of π-conjugation across the molecule.[8] The consequence is a blue-shift (higher energy) in both absorption and emission spectra compared to its planar analogue, 2-phenylbenzothiazole.

-

Solvatochromism: The electronic distribution of 2-arylbenzothiazoles can differ between the ground and excited states. The excited state is often more polar.[4] In polar solvents, this leads to better stabilization of the excited state relative to the ground state, resulting in a red-shift (bathochromic shift) of the emission spectrum. This phenomenon is known as solvatochromism and is a key indicator of a change in the molecule's dipole moment upon excitation.

Part II: The ESIPT Mechanism in 2-(2'-Hydroxyphenyl)benzothiazole (HBT)

The presence of the ortho-hydroxyl group in HBT opens a new, ultra-efficient de-excitation channel. The process involves a four-level photocycle.

-

Excitation (E → E*): The molecule absorbs a photon in its stable ground-state Enol form (E).

-

ESIPT (E* → K): In the excited state, the acidity of the hydroxyl proton and the basicity of the thiazole nitrogen increase dramatically. This drives an ultrafast (<1 picosecond) transfer of the proton to the nitrogen, forming an excited-state Keto tautomer (K).[7]

-

Fluorescence (K* → K): The K* tautomer fluoresces, emitting a photon at a much lower energy (longer wavelength) compared to the absorption wavelength. This is the origin of the massive Stokes shift (often >150 nm).

-

Reverse Transfer (K → E): The Keto form is unstable in the ground state and rapidly reverts to the more stable Enol form, completing the cycle.

This efficient cycle makes HBT and its derivatives highly photostable and ideal candidates for applications requiring large Stokes shifts, such as bio-imaging and photostabilizers.

Caption: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).

Part III: Experimental Characterization Workflows

Accurate characterization is paramount. The following protocols provide a self-validating system for analyzing the photophysical properties.

Caption: Workflow for comprehensive photophysical characterization.

Protocol 2: Steady-State Spectroscopy and Solvatochromism

-

Objective: To determine absorption/emission maxima and quantify the effect of solvent polarity.

-

Procedure:

-

Prepare a stock solution of the benzothiazole derivative in a high-purity solvent (e.g., cyclohexane) at a concentration of ~1 mM.

-

Create a series of dilute solutions (~1-10 µM) in solvents of varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Methanol).

-

Record the UV-Vis absorption spectrum for each solution to find the absorption maximum (λabs). Ensure the absorbance is below 0.1 to avoid inner-filter effects.

-

Record the fluorescence emission spectrum for each solution, exciting at the λabs. Record the emission maximum (λem).

-

Calculate the Stokes shift (in nm and cm⁻¹) for each solvent.

-

Trustworthiness Check: The absorption spectrum should be independent of the emission wavelength, and the excitation spectrum should match the absorption spectrum. This confirms the emission originates from the absorbing species.

-

Protocol 3: Relative Fluorescence Quantum Yield (Φf) Determination

-

Objective: To measure the efficiency of the fluorescence process.

-

Rationale: This protocol uses a well-characterized fluorescent standard, which allows for accurate determination without needing to calibrate the entire spectrometer setup.

-

Procedure:

-

Select a suitable standard with emission in a similar spectral range (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measure the absorption and integrated fluorescence intensity for each solution.

-

Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield is calculated using the formula: Φsample = Φstd * (Gradsample / Gradstd) * (nsample² / nstd²) where Grad is the gradient of the plot and n is the refractive index of the solvent.

-

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Representative Photophysical Data for Non-ESIPT 2-Arylbenzothiazoles

| Solvent | Polarity (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Φf |

|---|---|---|---|---|---|

| Cyclohexane | 31.2 | 335 | 390 | 4580 | 0.45 |

| Toluene | 33.9 | 338 | 405 | 5510 | 0.42 |

| Dichloromethane | 41.1 | 340 | 415 | 6130 | 0.38 |

| Acetonitrile | 46.0 | 342 | 425 | 6740 | 0.35 |

Note: Data are representative values for a typical 2-arylbenzothiazole and illustrate general trends.[4]

Table 2: Comparative Photophysical Data for HBT (ESIPT system)

| Solvent | Polarity (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Φf |

|---|---|---|---|---|---|

| Cyclohexane | 31.2 | 345 | 530 | 12150 | 0.02 |

| Toluene | 33.9 | 348 | 535 | 12100 | 0.02 |

| Dichloromethane | 41.1 | 350 | 540 | 12120 | 0.01 |

Note: The massive Stokes shift is the hallmark of the ESIPT process.[6]

Conclusion

The 2-arylbenzothiazole framework is a versatile platform for developing fluorescent molecules. The photophysical outcome is exquisitely controlled by the substitution pattern on the aryl ring. In 2-(o-Tolyl)benzothiazole, the absence of an acidic proton and the presence of steric hindrance from the ortho-methyl group result in conventional, blue-shifted fluorescence with moderate solvatochromism. This stands in stark contrast to 2-(2'-hydroxyphenyl)benzothiazole (HBT), where the ortho-hydroxyl group enables an ultrafast excited-state intramolecular proton transfer (ESIPT). This alternative de-excitation pathway manifests as a dramatically large Stokes shift, a property that has been harnessed in numerous advanced applications. By understanding the fundamental principles and applying the rigorous characterization protocols detailed in this guide, researchers can effectively design and validate novel benzothiazole-based systems for targeted applications in science and technology.

References

-

Campo, L. F., et al. (2024). Synthesis, Solvatochromism and Estimation of Ground and Excited State Dipole Moments of Silylated Benzothiazole Dyes. Journal of Fluorescence, 34(2), 809-819. [Link][4]

-

Nguyen, T. K. O., et al. (2021). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry - Section B, 60B(5), 754-762. [Link]

-

Bela-Cruz, P., et al. (2021). Investigation on Optical and Biological Properties of 2-(4-Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes. Chemistry - A European Journal, 27(57), 15757-15768. [Link][2]

-

Bela-Cruz, P., et al. (2018). Benzothiazole-Based Cycloplatinated Chromophores: Synthetic, Optical, and Biological Studies. Chemistry - A European Journal, 24(10), 2464-2476. [Link][9]

-

Chen, S., et al. (2018). Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes. RSC Advances, 8(23), 12535-12544. [Link][10]

-

Lin, W., et al. (2003). Synthesis and electronic absorption and fluorescence of 2-arylbenzothiazole derivatives. Dyes and Pigments, 58(2), 149-155. [Link][5]

-

Irfan, A., et al. (2018). Computational Study on Non-linear Optical and Absorption Properties of Benzothiazole based Dyes: Tunable Electron-Withdrawing Strength and Reverse Polarity. Journal of Molecular Graphics and Modelling, 80, 204-211. [Link]

-

Klymchenko, A. S., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(21), 7291. [Link][8]

-

Vasu, K., et al. (2010). Study on changes in optical properties of phenylbenzothiazole derivatives on metal ion binding. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 126-129. [Link][11]

-

Zhang, X., et al. (2023). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules, 28(13), 5084. [Link][6]

-

Demeter, A., et al. (2004). Photochemistry of 2-(2'-Hydroxyphenyl)benzothiazole Encapsulated in Nanosized Zeolites. The Journal of Physical Chemistry A, 108(31), 6543-6552. [Link][7]

-

da C. Seixas, R. S., et al. (2022). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. Dyes and Pigments, 209, 110905. [Link][12]

-

Zeng, Y. B. (2024). Synthesis And Application Of Benzothiazole-based Fluorescent Probes. Globe Thesis. [Link][3]

-

Batista, R. M. F., et al. (2006). New Fluorescent Heterocyclic Materials: Synthesis, Solvatochromic and Fluorescence Properties. Tetrahedron, 62(33), 7665-7674. [Link][13]

-

Acar, M., et al. (2023). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Molecules, 28(14), 5393. [Link][14]

-

Promchat, A., et al. (2018). TD-DFT Study of Absorption and Emission Spectra of 2-(2'-Aminophenyl)benzothiazole Derivatives in Water. Journal of Fluorescence, 28(3), 815-824. [Link][15]

-

Itier, J., et al. (2004). Photochemistry of 2-(2'-Hydroxyphenyl)benzothiazole Encapsulated in Nanosized Zeolites. The Journal of Physical Chemistry A, 108(31), 6543-6552. [Link][16]

-

Yildiz, E., & Sendil, K. (2023). Synthesis, Characterization and Investigation of Some Photophysical Properties of Novel Benzothiazole Based Pyridine Derivative. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 737-748. [Link][17]

-

Liu, Y. F., et al. (2012). Preparation of water-soluble white light-emitting ZnSe/ZnS-2-R-benzothiazole nanocrystals. Journal of Materials Chemistry, 22(34), 17655-17660. [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globethesis.com [globethesis.com]

- 4. Synthesis, Solvatochromism and Estimation of Ground and Excited State Dipole Moments of Silylated Benzothiazole Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Photochemistry of 2-(2‘-Hydroxyphenyl)benzothiazole Encapsulated in Nanosized Zeolites / The Journal of Physical Chemistry A, 2004 [sci-hub.box]

- 8. mdpi.com [mdpi.com]

- 9. Benzothiazole-Based Cycloplatinated Chromophores: Synthetic, Optical, and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study on changes in optical properties of phenylbenzothiazole derivatives on metal ion binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TD-DFT Study of Absorption and Emission Spectra of 2-(2'-Aminophenyl)benzothiazole Derivatives in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dergipark.org.tr [dergipark.org.tr]

Solubility of 2-(o-Tolyl)benzothiazole in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-(o-Tolyl)benzothiazole in Common Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Significance of 2-(o-Tolyl)benzothiazole and its Solubility Profile

2-(o-Tolyl)benzothiazole belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] Benzothiazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] The specific substitution of an ortho-tolyl group at the 2-position of the benzothiazole core can significantly influence its physicochemical properties, including its solubility, which is a critical determinant of its utility in various applications.

In drug discovery and development, the solubility of a compound in different solvents is a fundamental parameter that affects its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can hinder the formulation of a drug candidate and limit its bioavailability.[5] Therefore, a comprehensive understanding of the solubility of 2-(o-Tolyl)benzothiazole in common organic solvents is essential for researchers and scientists working with this compound. This guide provides a theoretical framework for its solubility, a detailed experimental protocol for its determination, and an analysis of the factors governing its dissolution.

Theoretical Solubility Profile of 2-(o-Tolyl)benzothiazole

Based on this, the following trends in solubility can be anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility of 2-(o-Tolyl)benzothiazole | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Acetone, Dichloromethane, Chloroform | High | These solvents can engage in dipole-dipole interactions and have polarities that are compatible with the benzothiazole moiety.[6][9] |

| Polar Protic | Ethanol, Methanol | Moderate to High | The ability of these solvents to form hydrogen bonds is less relevant for the largely non-protic 2-(o-Tolyl)benzothiazole, but their overall polarity should allow for good solvation.[6] |

| Nonpolar | Hexane, Toluene | Moderate to Low | The aromatic nature of toluene may allow for some π-π stacking interactions, potentially leading to better solubility than in aliphatic nonpolar solvents like hexane. |

| Aqueous | Water | Low | The hydrophobic nature of the benzothiazole core and the tolyl group suggests limited solubility in water.[6][7] |

Experimental Determination of Solubility

To obtain quantitative data on the solubility of 2-(o-Tolyl)benzothiazole, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of the compound in various organic solvents.

Materials and Reagents

-

2-(o-Tolyl)benzothiazole (high purity)

-

A selection of organic solvents (e.g., DMSO, acetone, ethanol, methanol, hexane, toluene) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification, such as a UV-Vis spectrophotometer or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.[7]

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(o-Tolyl)benzothiazole to a known volume of each selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification of Dissolved Solute:

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of 2-(o-Tolyl)benzothiazole in each solvent.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted samples and use the calibration curve to determine the concentration.

-

-

Using HPLC:

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate 2-(o-Tolyl)benzothiazole from any potential impurities.

-

Prepare a calibration curve by injecting standard solutions of known concentrations and plotting peak area versus concentration.

-

Inject the diluted samples and use the calibration curve to determine the concentration.

-

-

-

Calculation of Solubility:

-

Calculate the solubility of 2-(o-Tolyl)benzothiazole in each solvent using the following formula, accounting for the dilution factor:

-

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution factor

-

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 2-(o-Tolyl)benzothiazole.

Factors Influencing the Solubility of 2-(o-Tolyl)benzothiazole

The solubility of 2-(o-Tolyl)benzothiazole is governed by a complex interplay of factors related to its molecular structure and the properties of the solvent.

-

Molecular Structure of 2-(o-Tolyl)benzothiazole:

-

Benzothiazole Core: The fused aromatic ring system is hydrophobic and contributes to its solubility in nonpolar and moderately polar organic solvents. The nitrogen and sulfur heteroatoms introduce some polarity to the molecule.

-

o-Tolyl Substituent: The ortho-tolyl group is a nonpolar, hydrophobic moiety that further enhances the compound's affinity for nonpolar environments. Its position may also introduce steric hindrance, which can affect crystal packing and, consequently, the energy required to dissolve the solid.

-

-

Intermolecular Forces:

-

Solute-Solute Interactions: In the solid state, molecules of 2-(o-Tolyl)benzothiazole are held together by van der Waals forces and potentially weak π-π stacking interactions. The energy required to overcome these forces influences solubility.

-

Solvent-Solvent Interactions: The cohesive forces within the solvent must be disrupted to create a cavity for the solute molecule.

-

Solute-Solvent Interactions: The formation of favorable interactions (e.g., dipole-dipole, London dispersion forces) between 2-(o-Tolyl)benzothiazole and the solvent molecules is the driving force for dissolution.

-

-

Solvent Properties:

-

Polarity: Solvents with polarities similar to that of 2-(o-Tolyl)benzothiazole are generally better at dissolving it.

-

Hydrogen Bonding Capacity: As 2-(o-Tolyl)benzothiazole is not a strong hydrogen bond donor or acceptor, this property of the solvent is less critical than for compounds with hydroxyl or amine groups.

-

Dielectric Constant: A higher dielectric constant of the solvent can help to overcome the electrostatic interactions between solute molecules, although this is more significant for ionic compounds.

-

Visualization of Molecular Interactionsdot

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. mdpi.com [mdpi.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.ws [chem.ws]

- 9. researchgate.net [researchgate.net]

Theoretical calculations of 2-(o-Tolyl)benzothiazole electronic structure

An In-Depth Technical Guide to the Theoretical Calculation of 2-(o-Tolyl)benzothiazole's Electronic Structure

Abstract

2-(o-Tolyl)benzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A thorough understanding of its electronic structure is paramount for predicting its reactivity, stability, and photophysical properties, thereby guiding the development of novel therapeutics and functional materials. This technical guide provides a comprehensive framework for the theoretical investigation of 2-(o-Tolyl)benzothiazole's electronic structure using quantum chemical calculations. We delve into the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to elucidate key molecular properties. This paper details the procedural workflow from initial structure optimization to in-depth analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and simulated electronic absorption spectra. The causality behind methodological choices, such as the selection of functionals and basis sets, is explained to ensure a self-validating and robust computational protocol. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to accelerate their research endeavors.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds renowned for their diverse biological activities and applications in materials science.[1] The substituent at the 2-position of the benzothiazole ring system significantly influences its physicochemical and biological properties. The molecule of interest, 2-(o-Tolyl)benzothiazole, features a tolyl group at this position, introducing steric and electronic perturbations that modulate its overall molecular characteristics.

Understanding the electronic structure of such molecules is crucial. The distribution of electrons in the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) governs the molecule's chemical reactivity, kinetic stability, and optical properties.[2] For instance, the HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's stability; a smaller gap often implies higher reactivity.[2] Furthermore, theoretical calculations allow for the prediction of electronic absorption spectra, which is invaluable for designing molecules with specific photophysical properties for applications like fluorescent probes or organic light-emitting diodes (OLEDs).[3]

This guide outlines a standard, yet powerful, computational protocol for investigating the electronic structure of 2-(o-Tolyl)benzothiazole. We will leverage Density Functional Theory (DFT), a workhorse of modern computational chemistry, for ground-state properties and its extension, Time-Dependent DFT (TD-DFT), for excited-state properties.[4][5] The insights gained from these calculations provide a molecular-level understanding that complements and guides experimental work.

Theoretical and Computational Methodology

The accuracy of quantum chemical calculations is critically dependent on the chosen level of theory (the combination of a method and a basis set). The protocol described herein is widely adopted for organic molecules of similar size and complexity.[4][6]

Selection of Computational Method

Density Functional Theory (DFT) is the method of choice for this analysis. DFT strikes an excellent balance between computational cost and accuracy by approximating the complex many-electron wavefunction with the much simpler electron density. For ground-state geometry optimization and electronic property calculations, the B3LYP hybrid functional is frequently employed.[3][6] B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of exact Hartree-Fock exchange, which generally improves the accuracy for many organic systems.[4][7]

For calculating electronic transitions and simulating UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the standard approach.[3][8] TD-DFT calculations are typically performed on the optimized ground-state geometry to predict vertical excitation energies.[9]

Choice of Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31+G(d,p) and 6-311++G(d,p) Pople-style basis sets are well-suited for this type of analysis.[4][7][10]

-

6-31G : Describes the core and valence electrons.

-

+ : Adds diffuse functions, which are important for describing anions and weak, long-range interactions.

-

(d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These are crucial for accurately describing bonding and non-spherical electron distributions.

For higher accuracy, particularly for electronic properties, the more flexible triple-zeta 6-311++G(d,p) basis set is recommended.[10]

Experimental Protocol: Computational Workflow

All calculations can be performed using a computational chemistry software package like Gaussian 09.[2][5] The workflow is a sequential process where the output of one step is the input for the next.

Step 1: Initial Structure Creation

-

Draw the 2D structure of 2-(o-Tolyl)benzothiazole using a molecular editor and convert it to a 3D structure.

Step 2: Ground-State Geometry Optimization

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: DFT, using the B3LYP functional and the 6-311++G(d,p) basis set.[10]

-

Validation: The optimization process is complete when the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

Step 3: Vibrational Frequency Calculation

-

Objective: To confirm that the optimized structure is a true energy minimum.

-

Method: Performed at the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.[6]

-

Validation: A true minimum is confirmed by the absence of any imaginary frequencies.[3] The presence of imaginary frequencies would indicate a transition state or a saddle point.

Step 4: Electronic Structure Analysis

-

Objective: To calculate and analyze the electronic properties from the optimized geometry.

-

Analyses Performed:

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of HOMO and LUMO energies and visualization of the orbitals.[11][12]

-

Molecular Electrostatic Potential (MEP) Mapping: Generation of the MEP surface to identify charge distribution and reactive sites.[4][13]

-

Natural Bond Orbital (NBO) Analysis: Investigation of charge delocalization and hyperconjugative interactions.[11][14]

-

Step 5: Excited-State Calculations (UV-Vis Spectrum)

-

Objective: To predict the electronic absorption spectrum.

-

Method: TD-DFT, using the B3LYP functional and the 6-311++G(d,p) basis set, performed on the optimized ground-state structure.[8][9]

-

Output: Excitation energies (which can be converted to wavelengths, λmax), oscillator strengths (f), and the contributions of different molecular orbitals to each transition.

Caption: Computational workflow for analyzing 2-(o-Tolyl)benzothiazole.

Results and Discussion

Molecular Geometry

The geometry optimization yields the most stable 3D structure. Key parameters to analyze include the bond lengths and angles within the benzothiazole and tolyl rings, as well as the dihedral angle between the two ring systems. This dihedral angle is particularly important as it dictates the degree of π-conjugation between the rings, which in turn affects the electronic properties.

| Parameter | Description | Typical Calculated Value |

| C-S Bond Lengths | Bonds within the thiazole ring | ~1.75 - 1.85 Å |

| C-N Bond Lengths | Bonds within the thiazole ring | ~1.30 - 1.40 Å |

| C-C Bond Lengths | Aromatic bonds | ~1.38 - 1.42 Å |

| Dihedral Angle | Torsion angle between the benzothiazole and tolyl rings | Varies depending on steric hindrance |

Table 1: Representative optimized geometrical parameters for 2-(o-Tolyl)benzothiazole.

Frontier Molecular Orbital (FMO) Analysis

The FMOs, HOMO and LUMO, are central to understanding electronic behavior.[7]

-

HOMO: The highest energy orbital containing electrons. It represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: The lowest energy orbital without electrons. It represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO). A small energy gap suggests the molecule is more reactive and can be easily excited.[2]

In many benzothiazole derivatives, the HOMO is often delocalized across the entire π-system, while the LUMO might be localized more on the benzothiazole moiety, indicating an intramolecular charge transfer (ICT) upon excitation.[8][11]

Caption: HOMO-LUMO energy gap and electronic transition.

| Parameter | Symbol | Significance |

| HOMO Energy | EHOMO | Related to ionization potential; electron-donating ability.[15] |

| LUMO Energy | ELUMO | Related to electron affinity; electron-accepting ability.[15] |

| Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability.[2] |

| Hardness | η | (ELUMO - EHOMO)/2 |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 |

Table 2: Key quantum chemical descriptors derived from FMO energies.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying reactive sites.[4][13]

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are prone to electrophilic attack. These are often found around heteroatoms like nitrogen and sulfur.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, which are prone to nucleophilic attack. These are typically located around hydrogen atoms.

-

Green Regions (Neutral Potential): Indicate areas of neutral charge.

By analyzing the MEP map, researchers can predict how the molecule will interact with biological receptors or other reactants.[16]

Simulated Electronic Spectra (TD-DFT)

TD-DFT calculations provide the vertical excitation energies and their corresponding oscillator strengths (f), which are proportional to the intensity of the absorption band.[8] The results allow for the simulation of the UV-Visible absorption spectrum.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | ~320 nm | > 0.1 | HOMO → LUMO (π→π*) |

| S0 → S2 | ~280 nm | > 0.1 | HOMO-1 → LUMO |

Table 3: Representative TD-DFT calculation results for the lowest energy electronic transitions.

The analysis typically focuses on transitions with significant oscillator strengths. The major orbital contributions reveal the nature of the electronic transition, such as a π→π* or n→π* transition, and can confirm the presence of intramolecular charge transfer (ICT).[11]

Conclusion

The theoretical investigation of 2-(o-Tolyl)benzothiazole's electronic structure via DFT and TD-DFT provides a profound, atomistic-level understanding of its properties. This guide outlines a robust and validated computational workflow that enables the determination of stable molecular geometries, the analysis of frontier molecular orbitals, the identification of reactive sites through MEP maps, and the prediction of electronic absorption spectra.

The insights derived from these calculations are not merely academic; they offer predictive power that can significantly accelerate the design and development of new benzothiazole derivatives for targeted applications in drug discovery and materials science. By correlating calculated electronic properties with experimental observations, researchers can establish structure-activity relationships, leading to a more rational and efficient design process.

References

- Abdullah, M. I., et al. (2019). The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. New Horizons in Science & Technology, 1(2), 36-41.

-

Khan, I., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules, 27(24), 8763. Available from: [Link]

-

Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 12(2). Available from: [Link]

-

Jassal, P. S., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4118. Available from: [Link]

-

Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scilit. Available from: [Link]

-

Aicha, Y. A., et al. (2016). DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. Journal of Theoretical and Computational Chemistry, 15(3). Available from: [Link]

- Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media.

-

Mary, Y. S., et al. (2015). Molecular Modeling and Spectroscopic Studies of Benzothiazole. ResearchGate. Available from: [Link]

-

Khan, I., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. National Institutes of Health. Available from: [Link]

-

Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. ResearchGate. Available from: [Link]

-

Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org. Available from: [Link]

-

S. Mary, Y. S., et al. (2014). Molecular structure, vibrational assignment, HOMO-LUMO, Mulliken's charge analysis and DFT studies of 2-[2,4-bis(phenylamino)thiazol-5-oyl]benzothiazole. ResearchGate. Available from: [Link]

-

Manjula, P., et al. (2021). Computational calculations and molecular docking studies on 2-(2-ethylaminothiazol-5-oyl)benzothiazole. NIScPR. Available from: [Link]

- N/A. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE.

- N/A. (2023). Synthesis of liquid crystalline benzothiazole based derivatives: Theoretical and experimental study of their optical and electrical properties.

- N/A. (2016). Molecular structure, Vibrational assignment, HOMO-LUMO and Mulliken analysis of 2-[4-amino-2-(4-methylphenylamino)

- N/A. (2025). validating the synthesis of benzothiazole derivatives through spectroscopic methods. Benchchem.

-

Pung, S. L., et al. (2017). TD-DFT Study of Absorption and Emission Spectra of 2-(2'-Aminophenyl)benzothiazole Derivatives in Water. Journal of Fluorescence, 27(2), 745-754. Available from: [Link]

- N/A. (2011). Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[ d ]thiazol-2-ylamino)methyl]phenol.

- N/A. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap.

- N/A. (n.d.).

- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]

- 3. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. researchgate.net [researchgate.net]

- 9. TD-DFT Study of Absorption and Emission Spectra of 2-(2'-Aminophenyl)benzothiazole Derivatives in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scirp.org [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. sciencepub.net [sciencepub.net]

- 16. scilit.com [scilit.com]

Unlocking the Therapeutic Arsenal of 2-(o-Tolyl)benzothiazole Derivatives: A Guide to Discovering Novel Biological Activities

An In-Depth Technical Guide

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The substitution at the C-2 position is a critical determinant of biological function, and aryl-substituted benzothiazoles, in particular, have garnered significant attention as potent therapeutic agents.[4] This guide focuses on a specific, yet promising subclass: 2-(o-Tolyl)benzothiazole derivatives. The ortho-tolyl group introduces unique steric and electronic properties that can be exploited to achieve novel or enhanced biological activities.

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically explore and identify novel biological activities of 2-(o-Tolyl)benzothiazole derivatives. We will move beyond theoretical discussions to provide field-proven insights, detailed experimental protocols, and the causal logic behind methodological choices. Our approach integrates computational prediction with robust in vitro screening cascades, creating a self-validating system for the discovery and characterization of new lead compounds.

The Strategic Rationale: Why 2-(o-Tolyl)benzothiazole?

The benzothiazole nucleus itself provides a rigid, electron-rich scaffold capable of engaging in various non-covalent interactions (π–π stacking, hydrogen bonding) with biological targets.[5] The strategic placement of a tolyl group at the C-2 position offers several advantages:

-

Modulation of Lipophilicity: The methyl group on the phenyl ring enhances lipophilicity, which can improve membrane permeability and cellular uptake.

-

Steric Influence: The ortho position of the methyl group introduces a steric hindrance that can enforce a specific conformation upon the molecule. This "conformational lock" can lead to higher selectivity and potency for specific protein targets by preventing binding to off-target proteins with different steric requirements.

-

Metabolic Stability: The methyl group can influence the metabolic profile of the compound, potentially blocking sites of oxidative metabolism and increasing the compound's half-life.

This unique combination of features makes the 2-(o-Tolyl)benzothiazole scaffold a fertile ground for discovering compounds with novel mechanisms of action and improved therapeutic indices.

A Multi-Pronged Approach to Activity Discovery

A successful screening campaign requires a logical, tiered approach that efficiently identifies promising compounds while progressively building a deeper understanding of their mechanism of action. Our proposed workflow integrates computational modeling with experimental validation across three key therapeutic areas where benzothiazoles have shown significant promise: oncology, infectious diseases, and inflammation.

Caption: A multi-phase workflow for discovering novel biological activities.

Frontier 1: Anticancer Activity

Benzothiazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms including the inhibition of protein kinases and the induction of apoptosis.[2][6] Some derivatives have even advanced to clinical trials.[7]

Primary Screening: Assessing Cytotoxicity

The initial goal is to identify compounds that reduce the viability of cancer cells. The MTT assay is a robust, high-throughput method for this purpose. It measures the metabolic activity of cells by quantifying the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[8] A decrease in metabolic activity is correlated with a loss of cell viability.

Experimental Protocol: MTT Cell Viability Assay [8]

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 2-(o-Tolyl)benzothiazole derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[9]

Secondary Screening: Elucidating the Mechanism of Cell Death

A low IC₅₀ value indicates potency but does not reveal the mechanism. The next step is to determine if the compounds induce apoptosis (programmed cell death), a desirable trait for anticancer drugs.

Experimental Protocol: Annexin V/PI Apoptosis Assay [10][11][12]

-

Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Hypothetical Signaling Pathway and Data

Many benzothiazoles exert their anticancer effects by modulating key signaling pathways.[13] Studies have shown that they can downregulate EGFR protein levels and inhibit downstream pathways like PI3K/Akt/mTOR and JAK/STAT, which are crucial for cancer cell proliferation and survival.[13][14]

Caption: Hypothetical inhibition of the EGFR/PI3K/Akt pathway.

Table 1: Hypothetical Anticancer Activity Data

| Compound ID | Substitution Pattern | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | % Apoptotic Cells (Annexin V+) |

| TBT-01 | Unsubstituted | 15.2 | 21.5 | 12.5% |

| TBT-02 | 4'-Fluoro | 5.8 | 8.1 | 45.2% |

| TBT-03 | 4'-Methoxy | 9.1 | 12.4 | 33.7% |

| TBT-04 | 5-Chloro | 2.5 | 4.3 | 68.9% |

| Doxorubicin | (Control) | 0.5 | 0.8 | 85.0% |

Frontier 2: Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics.[5] Benzothiazole derivatives have shown considerable antibacterial and antifungal properties, often by inhibiting essential microbial enzymes.[15][16]

Primary Screening: Determining Minimum Inhibitory Concentration (MIC)

The first step is to assess the compounds' ability to inhibit the growth of clinically relevant pathogens. The broth microdilution method is a gold-standard technique for quantitatively measuring this activity by determining the MIC.[17][18]

Experimental Protocol: Broth Microdilution MIC Assay [17][18][19]

-

Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well, achieving a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

Mechanistic Insights: Target Identification

The antimicrobial action of benzothiazoles can be attributed to the inhibition of various cellular targets.[16] For example, some derivatives are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, or DNA gyrase, which is essential for DNA replication.[5][16] Molecular docking can be a powerful tool to predict which enzymes are likely targets.

Computational Protocol: Molecular Docking [20][21][22]

-

Target Preparation: Obtain the crystal structure of a potential microbial target enzyme (e.g., E. coli DHPS) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the 2-(o-Tolyl)benzothiazole derivative and optimize its geometry.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide) to place the ligand into the active site of the protein and calculate the binding affinity (docking score).

-

Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues. A high binding affinity and logical interactions suggest the enzyme may be a viable target.

Table 2: Hypothetical Antimicrobial Activity Data

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Predicted Target (Docking) | Docking Score (kcal/mol) |

| TBT-01 | 64 | >128 | DNA Gyrase | -6.5 |

| TBT-04 | 16 | 32 | DNA Gyrase | -8.9 |

| TBT-05 | 8 | 16 | DHPS | -9.2 |

| TBT-06 | >128 | 64 | DHPS | -7.1 |

| Ciprofloxacin | 1 | 0.5 | DNA Gyrase | -10.5 |

Frontier 3: Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Benzothiazoles have been reported to possess anti-inflammatory properties, potentially through the inhibition of key pro-inflammatory enzymes like cyclooxygenases (COX).[1][23]

Experimental Protocol: In Vitro COX Inhibition Assay [24]

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

-

Assay Reaction: In a 96-well plate, pre-incubate the enzyme (either COX-1 or COX-2) with various concentrations of the test compound or a control inhibitor (e.g., Indomethacin).

-

Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

-

Detection: Measure the product (e.g., Prostaglandin E₂) formation using an ELISA-based method provided with the kit.

-

Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value for both COX-1 and COX-2. A high COX-2/COX-1 selectivity ratio is desirable for reducing gastrointestinal side effects.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay [25][26]

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with test compounds for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Incubation: Incubate for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without any compound.

Caption: Logical relationships between predictive and experimental assays.

Conclusion and Future Directions

The 2-(o-Tolyl)benzothiazole scaffold represents a highly promising starting point for the development of novel therapeutics. The strategic framework presented in this guide—combining computational prediction with a tiered system of in vitro screening—provides a robust and efficient pathway for discovering and characterizing new biological activities. By systematically evaluating these derivatives for anticancer, antimicrobial, and anti-inflammatory potential, researchers can unlock the full therapeutic arsenal of this unique chemical class. Successful identification of "hit" compounds from these primary screens should be followed by more extensive structure-activity relationship (SAR) studies and validation in more complex biological systems, ultimately paving the way for the development of next-generation drugs.

References

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (n.d.). MDPI. [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. [Link]

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). National Institutes of Health. [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Institutes of Health. [Link]

-

Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (n.d.). JOCPR. [Link]

-

QSAR Study of Benzothiazole Derivatives as p56lck Inhibitors. (2006). Bentham Science Publishers. [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. [Link]

-

The different methods for in vitro antimicrobial susceptibility testing... (n.d.). ResearchGate. [Link]

-

Benzothiazole derivatives as anticancer agents. (n.d.). PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. [Link]

-

Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. (n.d.). PubMed. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

-

Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. (n.d.). Hep Journals. [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

-

Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central. [Link]

-

A Review on Anticancer Potentials of Benzothiazole Derivatives. (n.d.). Bentham Science. [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). National Institutes of Health. [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. [Link]

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). National Institutes of Health. [Link]

-

Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). n.d. [Link]

-

3D-QSAR and molecular docking studies on benzothiazole derivatives as Candida albicans N-myristoyltransferase inhibitors. (n.d.). PubMed. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). n.d. [Link]

-

Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. (2020). World Journal of Advanced Research and Reviews. [Link]

-

QSAR and docking study of some benzothiazole derivatives as anthelmintics. (2018). International Journal of Multidisciplinary Research and Development. [Link]

-

A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. (n.d.). Reddy. [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PubMed Central. [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed. [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. [Link]

-

Anticancer activity of benzothiazole derivatives. (n.d.). ResearchGate. [Link]

-

Benzothiazole derivatives in the design of antitumor agents. (2024). PubMed. [Link]

-

Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. (n.d.). MDPI. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). n.d. [Link]

-

QSAR Studies of Nitrobenzothiazole Derivatives as Antimalarial Agents. (2018). UI Scholars Hub. [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). n.d. [Link]

-

Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors. (2025). ResearchGate. [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Institutes of Health. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. [Link]

-

Anti-inflammatory activity of seven plant species with potential use as livestock feed additives. (n.d.). n.d. [Link]

-

In virto Anti inflammatory assay. (2020). YouTube. [Link]

-

IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (n.d.). n.d. [Link]

-

Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. (2014). n.d. [Link]

-

Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore. (n.d.). ResearchGate. [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). National Institutes of Health. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iv.iiarjournals.org [iv.iiarjournals.org]

- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. noblelifesci.com [noblelifesci.com]

- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apec.org [apec.org]

- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies [journal.hep.com.cn]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. wjarr.com [wjarr.com]

- 23. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 24. researchgate.net [researchgate.net]

- 25. purerims.smu.ac.za [purerims.smu.ac.za]

- 26. mjas.analis.com.my [mjas.analis.com.my]

A Preliminary Investigation of 2-(o-Tolyl)benzothiazole as a Fluorescent Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary investigation into the potential of 2-(o-Tolyl)benzothiazole as a novel fluorescent probe. Benzothiazole derivatives are a well-established class of heterocyclic compounds with diverse applications, particularly in the realm of fluorescent sensing due to their favorable photophysical properties.[1][2][3] This document outlines a systematic approach to the synthesis, characterization, and photophysical evaluation of 2-(o-Tolyl)benzothiazole. We will delve into the underlying scientific principles that govern its fluorescence and explore the potential influence of the ortho-tolyl substituent on its sensing capabilities. Detailed, field-proven experimental protocols are provided to enable researchers to replicate and build upon these initial findings. The guide is structured to offer not just a methodology, but a foundational understanding of the causality behind the experimental choices, ensuring scientific integrity and fostering further innovation in the development of advanced fluorescent probes.

Introduction: The Promise of Benzothiazole-Based Fluorophores

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged structure in medicinal chemistry and materials science.[4] Its rigid, planar structure and extended π-conjugated system often give rise to desirable photophysical properties, including high fluorescence quantum yields and large Stokes shifts.[5] These characteristics are paramount for the development of sensitive and reliable fluorescent probes, which are indispensable tools for visualizing and quantifying analytes in complex biological and environmental systems.[1][3]

The functionalization of the benzothiazole core at the 2-position with various aryl groups allows for the fine-tuning of its electronic and steric properties, thereby modulating its fluorescence characteristics. The introduction of an o-tolyl group, a phenyl ring bearing a methyl group at the ortho position, is hypothesized to influence the photophysical behavior of the benzothiazole core in several ways:

-

Steric Hindrance: The ortho-methyl group can induce a twist in the dihedral angle between the benzothiazole and the phenyl ring. This conformational restriction can impact the extent of π-conjugation, potentially leading to altered absorption and emission wavelengths and influencing the quantum yield by suppressing non-radiative decay pathways.

-

Electron-Donating Effect: The methyl group is a weak electron-donating group, which can subtly influence the intramolecular charge transfer (ICT) characteristics of the molecule, a common mechanism governing the fluorescence of many donor-π-acceptor dyes.

This guide will provide the foundational knowledge and detailed protocols to synthesize 2-(o-Tolyl)benzothiazole and systematically investigate these hypotheses, laying the groundwork for its potential application as a novel fluorescent probe.

Synthesis and Characterization of 2-(o-Tolyl)benzothiazole

The most direct and widely adopted method for the synthesis of 2-arylbenzothiazoles is the condensation reaction between 2-aminothiophenol and an appropriate aromatic aldehyde.[4][6][7] In the case of 2-(o-Tolyl)benzothiazole, this involves the reaction of 2-aminothiophenol with o-tolualdehyde.

Synthetic Workflow

The synthesis proceeds via a cyclocondensation reaction, likely catalyzed by an acid, followed by an oxidation step. The overall workflow is depicted below.

Caption: Synthetic workflow for 2-(o-Tolyl)benzothiazole.

Detailed Experimental Protocol

Materials:

-

2-Aminothiophenol (≥98%)

-

o-Tolualdehyde (≥98%)

-

Anhydrous Ethanol

-

Formic Acid (≥98%)

-

Standard laboratory glassware

-

Reflux apparatus

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Melting point apparatus

Procedure: [8]

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophenol (e.g., 2.2 mmol) and anhydrous ethanol (10 mL).

-

Stir the solution until the 2-aminothiophenol is fully dissolved.

-

Add o-tolualdehyde (e.g., 2.0 mmol) to the solution.

-

Add a catalytic amount of formic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux (approximately 90°C) and maintain for a period of time (e.g., 2.5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator to induce precipitation.

-

Wash the crude product with cold ethanol.

-

For further purification, recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure 2-(o-Tolyl)benzothiazole as a crystalline solid.

-

Dry the purified product under vacuum and determine its melting point.

Characterization

A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are recommended:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

Photophysical Investigation

The core of this preliminary investigation lies in the thorough characterization of the photophysical properties of 2-(o-Tolyl)benzothiazole. This involves determining its absorption and emission characteristics, quantum yield, and Stokes shift in a range of solvents with varying polarities.

Solvatochromism Study

Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides valuable insights into the electronic nature of the ground and excited states of a fluorescent molecule. A systematic solvatochromic study will reveal the sensitivity of 2-(o-Tolyl)benzothiazole to its environment.

Experimental Protocol:

-

Prepare stock solutions of 2-(o-Tolyl)benzothiazole in a non-polar solvent (e.g., cyclohexane) and a polar aprotic solvent (e.g., acetonitrile) and a polar protic solvent (e.g., ethanol).

-

Prepare a series of solutions of 2-(o-Tolyl)benzothiazole in solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol). Ensure the concentration is kept constant for all samples.

-

Record the UV-Vis absorption spectrum for each solution to determine the maximum absorption wavelength (λabs).

-

Record the fluorescence emission spectrum for each solution, exciting at the respective λabs, to determine the maximum emission wavelength (λem).

Data Presentation and Analysis

The collected photophysical data should be tabulated for clear comparison.

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | ||||

| Toluene | 2.38 | ||||

| Chloroform | 4.81 | ||||

| Ethyl Acetate | 6.02 | ||||

| Acetone | 20.7 | ||||

| Acetonitrile | 37.5 | ||||

| Ethanol | 24.5 | ||||

| Methanol | 32.7 |

Calculation of Stokes Shift: